N-(4-isopropylbenzyl)cyclopropanamine
Overview
Description
“N-(4-isopropylbenzyl)cyclopropanamine” is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a benzyl group that is substituted with an isopropyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its InChI code is 1S/C13H19N.ClH/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .Scientific Research Applications
Enzymatic Activity and Therapeutic Potential
- Lysine-Specific Demethylase Inhibition: Cyclopropanamine compounds, including N-(4-isopropylbenzyl)cyclopropanamine, have been explored for their ability to inhibit lysine-specific demethylase 1 (LSD1). This inhibition is linked to potential therapeutic applications for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Chemical Reactions and Interactions
- Oxidation of Cyclopropylamines: Studies on the oxidation of cyclopropylamines, including those structurally similar to this compound, have been conducted to understand their interactions with enzymes like horseradish peroxidase. This research helps in comprehending the chemical pathways and potential applications of cyclopropylamines (C. L. Shaffer, M. Morton, R. Hanzlik, 2001).
Synthesis and Applications in Drug Design
Synthesis Techniques
Efficient methods for the synthesis of cyclopropanamine derivatives have been developed. This includes the synthesis of trifluoromethyl)cyclopropanamine, showcasing the versatility in generating various derivatives for potential applications in drug design (A. V. Bezdudny et al., 2011).
Biological Activity of Derivatives
The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been explored, indicating potential applications in agriculture (as herbicides and fungicides) and possibly in pharmaceuticals (L. Tian et al., 2009).
Biochemical Pharmacology and Enzymatic Studies
- Cyclopropane in Drug Molecules: The cyclopropyl fragment, a key component in this compound, is increasingly used in drug development due to its unique chemical properties. Its inclusion in drug molecules can enhance potency and reduce off-target effects (T. Talele, 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZIHWYZATVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406025 | |
Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848658-77-5 | |
Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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